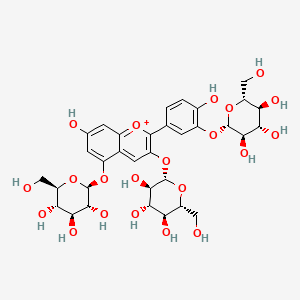

cyanidin 3,3',5-tri-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

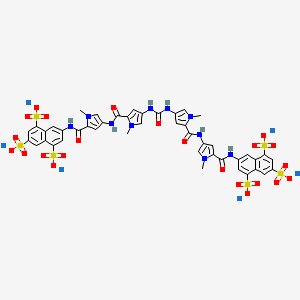

Cyanidin 3,3',5-tri-O-glucoside is a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a cyanidin cation.

Scientific Research Applications

Anti-Inflammatory Effects in Human Intestinal Cells

Cyanidin 3,3',5-tri-O-glucoside (C3G) shows potential in reducing inflammation in human intestinal cells. It's been compared to 5-aminosalicylic acid, a known anti-inflammatory drug, revealing C3G's ability to reduce key inflammatory mediators and enzymes at lower concentrations than the drug. This suggests C3G's higher anti-inflammatory efficiency in the context of diseases like inflammatory bowel disease (Serra et al., 2012).

Role in Diabetes Prevention and Treatment

C3G exhibits inhibitory activities against intestinal α-glucosidases and pancreatic α-amylase, enzymes implicated in diabetes. Studies suggest it's more specific in inhibiting intestinal sucrase than maltase. Cyanidin-3-galactoside and C3G are potent inhibitors, potentially contributing to diabetes prevention and treatment through their influence on these enzymes (Akkarachiyasit et al., 2010).

Neuroprotective and Antidiabetic Potential

C3G may serve as a therapeutic agent against chronic diseases involving oxidative stress. It demonstrates inhibitory potential against enzymes relevant to neurodegenerative and metabolic diseases, including monoamine oxidase A and fatty acid amide hydrolase, highlighting its neuroprotective and antidiabetic properties (Cásedas et al., 2019).

Antioxidant Activity and Cancer

C3G's interaction with cell-mimic membranes that reflect tumor cell membranes has been studied. Its antioxidant activity and potential anticancer mechanisms are highlighted, especially in how it affects membrane properties (Strugała et al., 2016).

Improvement of Insulin Resistance

C3G, particularly from black beans, shows promise in improving insulin resistance. It positively influences GLUT4 gene expression, which is crucial for managing obesity and type II diabetes. This emphasizes the potential of C3G in dietary interventions for metabolic disorders (Inaguma et al., 2011).

properties

CAS RN |

88110-66-1 |

|---|---|

Molecular Formula |

C33H41O21+ |

Molecular Weight |

773.7 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H40O21/c34-7-18-21(39)24(42)27(45)31(52-18)49-15-5-11(37)4-14-12(15)6-17(51-33-29(47)26(44)23(41)20(9-36)54-33)30(48-14)10-1-2-13(38)16(3-10)50-32-28(46)25(43)22(40)19(8-35)53-32/h1-6,18-29,31-36,39-47H,7-9H2,(H-,37,38)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |

InChI Key |

ZOEXTKFPTHFWDY-PQFOCHFESA-O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)